molecular formula C14H18N2O4 B2432526 tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate CAS No. 115977-41-8

tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate

Cat. No. B2432526
CAS RN: 115977-41-8
M. Wt: 278.308
InChI Key: UGSCSKRTIHHWBN-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate (TBC) is a synthetic organic compound that has found use in a variety of applications due to its unique properties. It is composed of a tert-butyl group, a cyclopropyl group, and a nitrophenyl group, all connected to a carbamate group. It is a colorless, odorless, and non-toxic compound. TBC has been studied extensively due to its potential applications in chemical synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues of Insecticides

The compound tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This synthesis involved a key cocyclization step and resulted in the creation of various analogues and regioisomers with potential insecticidal applications (Brackmann et al., 2005).

Intermediate in Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in the synthesis of several biologically active compounds, such as the drug omisertinib (AZD9291). A rapid synthetic method for this compound has been established, highlighting its significance in pharmaceutical research (Zhao et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)­cyclo­pentyl]­carbamate is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxy­ribonucleotides. Its crystal structure and the relative substitution pattern have been studied, underlining its importance in the synthesis of nucleotide analogues (Ober et al., 2004).

Synthesis of Monofluorinated Cyclopropanecarboxylates

Monofluorinated cyclopropanecarboxylates have been synthesized using tert-butyl diazoacetate and α-fluorostyrene. These compounds, including analogues of the antidepressant drug tranylcypromine, are of interest in medicinal chemistry due to their enantiomeric purity and potential pharmacological applications (Haufe et al., 2002).

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSCSKRTIHHWBN-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate

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